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molecular formula C6H5BrO2S B183060 Methyl 3-bromothiophene-2-carboxylate CAS No. 26137-08-6

Methyl 3-bromothiophene-2-carboxylate

Cat. No. B183060
M. Wt: 221.07 g/mol
InChI Key: PEGSJNCGPSIJOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08530663B2

Procedure details

3-Bromothiophene-2-carboxylic acid (5.0 g, 24 mmol, 1 eq.) was dissolved in MeOH (100 mL) and the mixture was degassed and purged with nitrogen (2×). SOCl2 (15 mL, 0.2 mol, 8.3 eq.) was added dropwise and the resulting mixture was stirred overnight at room temperature. The mixture was then concentrated and DCM (150 mL) was added. Saturated NaHCO3 (20 mL) was added, and the resulting mixture was stirred at room temperature for 15 minutes. The organic layer was washed with saturated NaHCO3 (20 mL), water (20 mL), and saturated aqueous NaCl (20 mL), then dried over Na2SO4, filtered and concentrated to yield 3-bromothiophene-2-carboxylic acid methyl ester (4.0 g) as a yellow solid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[C:7]([OH:9])=[O:8].O=S(Cl)Cl.[CH3:14]O>>[CH3:14][O:8][C:7]([C:3]1[S:4][CH:5]=[CH:6][C:2]=1[Br:1])=[O:9]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=C(SC=C1)C(=O)O
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
O=S(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was degassed
CUSTOM
Type
CUSTOM
Details
purged with nitrogen (2×)
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated
ADDITION
Type
ADDITION
Details
DCM (150 mL) was added
ADDITION
Type
ADDITION
Details
Saturated NaHCO3 (20 mL) was added
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at room temperature for 15 minutes
Duration
15 min
WASH
Type
WASH
Details
The organic layer was washed with saturated NaHCO3 (20 mL), water (20 mL), and saturated aqueous NaCl (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(=O)C=1SC=CC1Br
Measurements
Type Value Analysis
AMOUNT: MASS 4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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